molecular formula C11H20N2O B2535179 2-(4-Pent-4-ynylpiperazin-1-yl)ethanol CAS No. 1565316-85-9

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol

Cat. No.: B2535179
CAS No.: 1565316-85-9
M. Wt: 196.294
InChI Key: WZJMPPMGJBIYPP-UHFFFAOYSA-N
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Description

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a pent-4-ynyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pent-4-ynylpiperazin-1-yl)ethanol typically involves the reaction of piperazine with pent-4-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol moiety, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-Pent-4-ynylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the ethanol moiety can enhance solubility and bioavailability. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)ethanol: Similar structure but with a phenyl group instead of a pent-4-ynyl group.

    2-(4-Methylpiperazin-1-yl)ethanol: Similar structure but with a methyl group instead of a pent-4-ynyl group.

    2-(4-Benzylpiperazin-1-yl)ethanol: Similar structure but with a benzyl group instead of a pent-4-ynyl group.

Uniqueness

2-(4-Pent-4-ynylpiperazin-1-yl)ethanol is unique due to the presence of the pent-4-ynyl group, which imparts distinct chemical properties and reactivity. This alkyne group can participate in various reactions, such as click chemistry, making the compound versatile for synthetic applications.

Properties

IUPAC Name

2-(4-pent-4-ynylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h1,14H,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJMPPMGJBIYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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